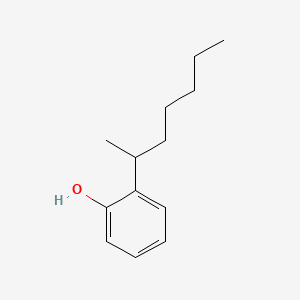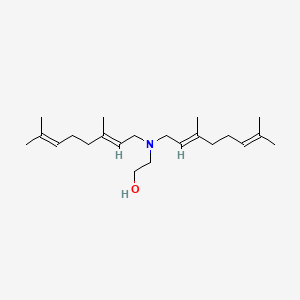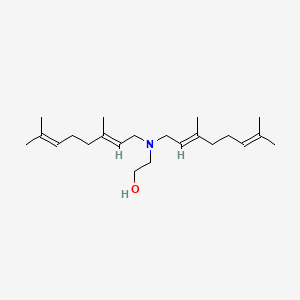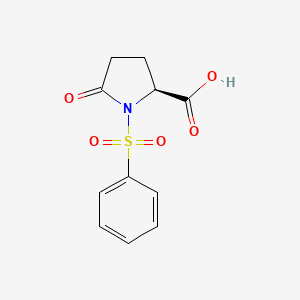
2-Cyclooctyl-6-cyclopentylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclooctyl-6-cyclopentylphenol is an organic compound with the molecular formula C19H28O It is a phenolic compound characterized by the presence of cyclooctyl and cyclopentyl groups attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-6-cyclopentylphenol typically involves the alkylation of phenol with cyclooctyl and cyclopentyl groups. One common method is the regioselective alkylation of phenol with cyclopentanol over montmorillonite K10 clay, producing 2-cyclopentylphenol as an intermediate . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings .
化学反応の分析
Types of Reactions
2-Cyclooctyl-6-cyclopentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.
科学的研究の応用
2-Cyclooctyl-6-cyclopentylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
作用機序
The mechanism of action of 2-Cyclooctyl-6-cyclopentylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyclooctyl-6-cyclopentylphenol include other phenolic compounds with different alkyl groups, such as:
- 2-Cyclopentylphenol
- 2-Cyclooctylphenol
- 2-Cyclohexylphenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both cyclooctyl and cyclopentyl groups, which confer unique steric and electronic properties.
特性
CAS番号 |
93841-40-8 |
|---|---|
分子式 |
C19H28O |
分子量 |
272.4 g/mol |
IUPAC名 |
2-cyclooctyl-6-cyclopentylphenol |
InChI |
InChI=1S/C19H28O/c20-19-17(15-9-4-2-1-3-5-10-15)13-8-14-18(19)16-11-6-7-12-16/h8,13-16,20H,1-7,9-12H2 |
InChIキー |
SPYCTJYQSHLVPR-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)







![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
